molecular formula C11H12ClN3 B15320289 N2-phenylpyridine-2,6-diaminehydrochloride

N2-phenylpyridine-2,6-diaminehydrochloride

Cat. No.: B15320289
M. Wt: 221.68 g/mol
InChI Key: GEZBEDATWQJEEH-UHFFFAOYSA-N
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Description

N2-phenylpyridine-2,6-diaminehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a phenyl group attached to the pyridine ring, along with two amine groups at the 2 and 6 positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-phenylpyridine-2,6-diaminehydrochloride typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, nucleophilic substitution, and amidation reactions . The reaction conditions are generally mild, and the product is easy to separate with a yield of about 85%.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Scientific Research Applications

N2-phenylpyridine-2,6-diaminehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-phenylpyridine-2,6-diaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-phenylpyridine-2,6-diaminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

6-N-phenylpyridine-2,6-diamine;hydrochloride

InChI

InChI=1S/C11H11N3.ClH/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9;/h1-8H,(H3,12,13,14);1H

InChI Key

GEZBEDATWQJEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC(=N2)N.Cl

Origin of Product

United States

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